molecular formula C12H17NO3 B136494 Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- CAS No. 105644-17-5

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-

Cat. No. B136494
M. Wt: 223.27 g/mol
InChI Key: RNGOPMBKNLMANA-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. It is synthesized in the body from the amino acid tyrosine and is used in the treatment of Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. L-DOPA is also used in scientific research for its ability to cross the blood-brain barrier and increase dopamine levels in the brain.

Mechanism Of Action

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- works by increasing dopamine levels in the brain. It is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) and then released into the synapse to bind to dopamine receptors. This leads to the activation of the dopamine pathway, which is involved in regulating movement, mood, and motivation.

Biochemical And Physiological Effects

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has a number of biochemical and physiological effects on the body. It increases dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. It can also cause side effects such as dyskinesias, hallucinations, and psychosis. In addition, Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- can interact with other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems, leading to a range of effects on mood, cognition, and behavior.

Advantages And Limitations For Lab Experiments

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has several advantages for lab experiments. It is relatively easy to synthesize and can be administered orally or intravenously. It is also well-tolerated in animal models and has a well-established safety profile in humans. However, Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has some limitations as well. It can be rapidly metabolized in the body, leading to variable effects on dopamine levels. In addition, the effects of Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- on the brain can be complex and difficult to interpret, making it challenging to design experiments that accurately reflect its physiological effects.

Future Directions

There are several potential future directions for research on Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-. One area of interest is the development of new treatments for Parkinson's disease that target the dopamine pathway. Another area of research is the investigation of the role of dopamine in addiction and other neurological disorders. Finally, there is ongoing research on the safety and efficacy of Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- in humans, particularly in relation to its long-term effects on dopamine levels and neurological function.
Conclusion:
Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- is a naturally occurring amino acid and a precursor to dopamine. It is used in the treatment of Parkinson's disease and is also a valuable tool for scientific research on the dopamine pathway. Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has several advantages for lab experiments, but also has limitations that must be considered. Ongoing research on Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- has the potential to lead to new treatments for neurological disorders and a deeper understanding of the role of dopamine in the brain.

Synthesis Methods

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- can be synthesized through a series of chemical reactions starting with the amino acid tyrosine. The first step involves the hydroxylation of tyrosine to form L-dihydroxyphenylalanine (Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-) using the enzyme tyrosine hydroxylase. Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- can also be synthesized through chemical methods using the compound 3,4-dihydroxyphenylacetaldehyde as a starting material.

Scientific Research Applications

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- is used in scientific research to study the mechanisms of dopamine synthesis and release in the brain. It is also used to investigate the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- is commonly used in animal models of Parkinson's disease to study the efficacy of new treatments and therapies.

properties

IUPAC Name

2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGOPMBKNLMANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388486
Record name Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-

CAS RN

105644-17-5
Record name 1-(3,4-Dihydroxyphenyl)-2-((1,1-dimethylethyl)amino)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105644175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-DIHYDROXYPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)ETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7NVE2N7DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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